Ethenyl 3-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethenyl 3-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the following chemical formula:
C12H7N3S2
. It is also known by its CAS number: 313380-31-3 . This compound belongs to the class of thiophene-fused pyridines and exhibits intriguing properties due to its unique structure.Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the fusion of a thiophene ring with a pyridine ring. While specific details may vary, a common approach includes cyclization reactions using appropriate precursors. For example, a key step might be the condensation of a 3-aminothiophene derivative with a trifluoromethyl-substituted pyridine precursor.
Reaction Conditions:: Reaction conditions typically involve heating the reactants in a suitable solvent under controlled temperature and pressure. Catalysts or reagents may be employed to facilitate the cyclization process.
Industrial Production:: As of now, industrial-scale production methods for this compound are not widely documented. research efforts continue to explore efficient and scalable synthesis routes.
Chemical Reactions Analysis
Reactivity:: Ethenyl 3-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can participate in various chemical reactions, including:
Oxidation: It may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction processes can yield reduced forms of the compound.
Substitution: Substituent groups can be replaced under appropriate conditions.
Common Reagents:: Reagents commonly used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products:: The major products formed depend on the specific reaction conditions. These could include derivatives with altered functional groups or modified substitution patterns.
Scientific Research Applications
Ethenyl 3-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate finds applications in various scientific fields:
Chemistry: As a building block for designing novel materials.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring potential therapeutic properties.
Industry: Developing functional materials for electronic devices.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While there are no direct analogs to this compound, it shares structural features with other thiophene-fused pyridines, such as Dithieno[3,2-b:2′,3′-d]thiophene (DTT) and thieno[3,2-b]thiophene-fused BODIPY derivatives . Its uniqueness lies in the combination of amino, trifluoromethyl, and carboxylate functionalities.
Properties
Molecular Formula |
C15H9F3N2O2S2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethenyl 3-amino-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H9F3N2O2S2/c1-2-22-14(21)12-11(19)10-7(15(16,17)18)6-8(20-13(10)24-12)9-4-3-5-23-9/h2-6H,1,19H2 |
InChI Key |
MDCDCWAZEQYFCZ-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CS3)N |
Origin of Product |
United States |
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